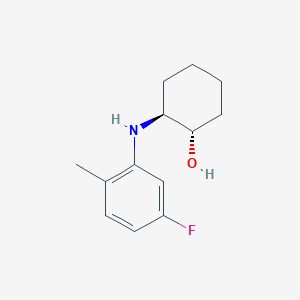
(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a cyclohexanol core substituted with a fluoro-methylphenylamino group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 5-fluoro-2-methylaniline.
Reductive Amination: The cyclohexanone is subjected to reductive amination with 5-fluoro-2-methylaniline in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles such as sodium azide (NaN3), dimethylformamide (DMF), elevated temperature.
Major Products
Oxidation: (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexanone.
Reduction: (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the effects of chiral molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((4-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((5-Fluoro-3-methylphenyl)amino)cyclohexan-1-ol
Uniqueness
(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and substitution pattern. The presence of the fluoro and methyl groups on the phenyl ring, along with the chiral cyclohexanol core, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H18FNO |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(1S,2S)-2-(5-fluoro-2-methylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18FNO/c1-9-6-7-10(14)8-12(9)15-11-4-2-3-5-13(11)16/h6-8,11,13,15-16H,2-5H2,1H3/t11-,13-/m0/s1 |
InChI Key |
CETAYTRTPOESGS-AAEUAGOBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N[C@H]2CCCC[C@@H]2O |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















